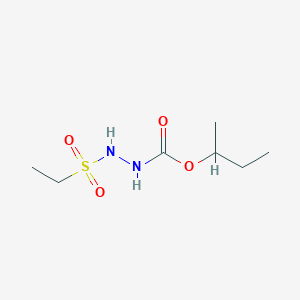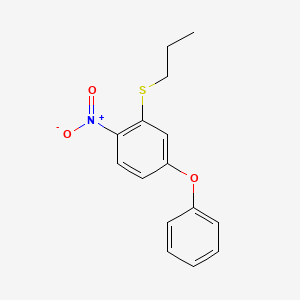![molecular formula C12H12N4O6 B14604928 Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate CAS No. 61145-13-9](/img/structure/B14604928.png)
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate is a chemical compound with the molecular formula C₁₂H₁₂N₄O₆. It belongs to a group of stereoisomers and is characterized by the presence of a diazenyl group attached to a dinitrophenyl ring and an ethyl ester moiety
Métodos De Preparación
The synthesis of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate typically involves the reaction of ethyl acetoacetate with 2,4-dinitroaniline under specific conditions. The reaction is facilitated by the presence of a base, such as sodium ethoxide, which promotes the formation of the diazenyl linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The diazenyl group can participate in substitution reactions, where other functional groups replace the diazenyl moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas in the presence of a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate involves its interaction with specific molecular targets. The diazenyl group can undergo cleavage to release reactive intermediates, which can interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .
Comparación Con Compuestos Similares
Ethyl 3-[(E)-(2,4-dinitrophenyl)diazenyl]but-2-enoate can be compared with other similar compounds, such as:
Ethyl acetoacetate: A precursor in its synthesis, known for its reactivity in various organic reactions.
2,4-Dinitroaniline: Another precursor, used in the synthesis of dyes and pigments.
Ethyl 2-cyano-3-phenylprop-2-enoate: A compound with similar structural features, used in different chemical reactions. The uniqueness of this compound lies in its specific diazenyl linkage and the presence of both nitro and ester functional groups, which contribute to its diverse reactivity and applications.
Propiedades
Número CAS |
61145-13-9 |
|---|---|
Fórmula molecular |
C12H12N4O6 |
Peso molecular |
308.25 g/mol |
Nombre IUPAC |
ethyl 3-[(2,4-dinitrophenyl)diazenyl]but-2-enoate |
InChI |
InChI=1S/C12H12N4O6/c1-3-22-12(17)6-8(2)13-14-10-5-4-9(15(18)19)7-11(10)16(20)21/h4-7H,3H2,1-2H3 |
Clave InChI |
PCMNUZIMEGIQLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


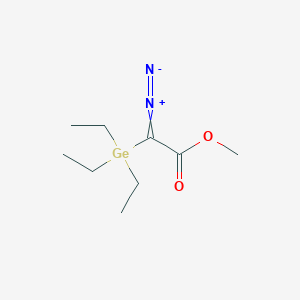
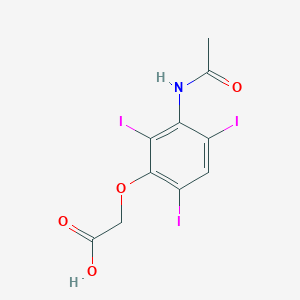

![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)
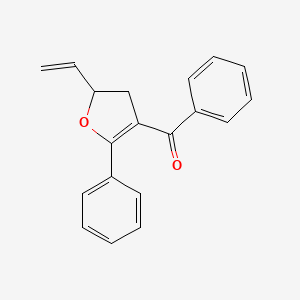
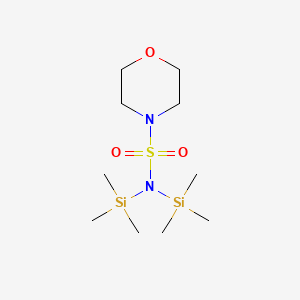
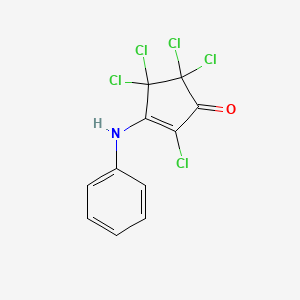
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
![2-[(1-Oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]propanoic acid](/img/structure/B14604890.png)

